Cas no 69884-00-0 (Pseudoginsenoside F11)

Pseudoginsenoside F11, a naturally occurring compound, exhibits notable biological activities. It demonstrates potential in enhancing immune responses and has demonstrated anti-inflammatory properties. Its unique structure offers a promising avenue for pharmaceutical research and development.
Pseudoginsenoside F11 structure
Pseudoginsenoside F11 structure
Product Name:Pseudoginsenoside F11
CAS No:69884-00-0
MF:C42H72O14
MW:801.0126953125
MDL:MFCD29472569
CID:59027
PubChem ID:21633072
Update Time:2025-06-20

Pseudoginsenoside F11 Chemical and Physical Properties

Names and Identifiers

    • Pseudoginsenoside F11
    • (3b,6a,12b,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • (3b,6a,12b,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside
    • b-D-Glucopyranoside, (3b,6a,12b,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-
    • Ginsenoside A1
    • PSEUDOGINSENOSIDE F11(P) PrintBack
    • Pseudoginsenoside F11
    • (24R)-Pseudoginsenoside F11
    • (3b,6a,12b,24R)-20,24-Epoxy-3,12,25
    • 24(S)-pseudo-ginsenoside-F11
    • PSEUDOGINSENOSIDE
    • Pseudoginsenoside FII
    • Pseudoginsenoside-F11
    • pseudo-ginsenoside-Fll
    • Pseuginsenoside F11
    • Pseuginsensoside F11
    • (3β,6α,12β,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside
    • (2R)-2-[(2S)-2-[[(5R,8R,9S,10R,13S,14R,17R)-3,12-Dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methy
    • HMS3327I02
    • HMS3350F20
    • HY-N0541
    • AKOS037514802
    • beta-D-Glucopyranoside, (3beta,6alpha,12beta,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-
    • DTXSID00275690
    • CS-3844
    • 1ST40104
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • 69884-00-0
    • Pseudoginsenoside- F11
    • LS-15448
    • ss-D-Glucopyranoside, (3ss,6a,12ss,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-; Dammarane, ss-D-glucopyranoside deriv.; (3ss,6a,12ss,24R)-20,24-Epoxy-3,12,25-trihydroxydammaran-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-ss-D-glucopyranoside; Ginsenoside A1; Pseudoginsenoside F11
    • (2S,3R,4R,5R,6S)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-7,11-dihydroxy-1-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol
    • DA-57192
    • MDL: MFCD29472569
    • Inchi: 1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35-,36+,39+,40+,41+,42-/m0/s1
    • InChI Key: JBGYSAVRIDZNKA-NKECSCAMSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@H]1C[C@]2(C)[C@H](C[C@H]([C@@H]3[C@@H]([C@]4(C)CC[C@H](C(C)(C)O)O4)CC[C@@]23C)O)[C@@]2(C)CC[C@@H](C(C)(C)[C@@H]21)O

Computed Properties

  • Exact Mass: 800.49200
  • Monoisotopic Mass: 800.49220697 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 56
  • Rotatable Bond Count: 7
  • Complexity: 1430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 18
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 801.0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 228

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3300
  • Melting Point: No data available
  • Boiling Point: 885.3±65.0 °C at 760 mmHg
  • Flash Point: 489.2±34.3 °C
  • Refractive Index: 1.597
  • PSA: 228.22000
  • LogP: 1.35860
  • Sensitiveness: Sensitive to air and light

Pseudoginsenoside F11 Security Information

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Pseudoginsenoside F11 Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:69884-00-0)Pseudoginsenoside F11
Order Number:LE10336
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Pseudoginsenoside F11

Pseudoginsenoside F11 (CAS No. 69884-00-0): An Overview of Its Properties, Applications, and Recent Research

Pseudoginsenoside F11 (CAS No. 69884-00-0) is a naturally occurring compound derived from the roots of Panax notoginseng, commonly known as Notoginseng or Sanqi. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research findings related to Pseudoginsenoside F11.

Chemical Properties: Pseudoginsenoside F11 is a triterpene saponin, a class of compounds characterized by their complex structure and diverse biological activities. The molecular formula of Pseudoginsenoside F11 is C47H80O18, with a molecular weight of approximately 944.09 g/mol. It is a white crystalline powder that is soluble in methanol, ethanol, and water. The compound's structural features include multiple hydroxyl groups and a glycosidic bond, which contribute to its unique biological properties.

Biological Activities: Extensive research has demonstrated that Pseudoginsenoside F11 exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects. One of the key mechanisms by which Pseudoginsenoside F11 exerts its anti-inflammatory effects is through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Neuroprotective Effects: Recent studies have highlighted the neuroprotective potential of Pseudoginsenoside F11. In a study published in the Journal of Neurochemistry, researchers found that Pseudoginsenoside F11 can protect neurons from oxidative damage and apoptosis induced by hydrogen peroxide. This neuroprotective effect is attributed to its ability to modulate intracellular signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival.

Cardioprotective Effects: The cardioprotective properties of Pseudoginsenoside F11 have also been extensively studied. A study published in the European Journal of Pharmacology demonstrated that Pseudoginsenoside F11 can protect cardiac cells from ischemia-reperfusion injury by reducing myocardial infarct size and improving cardiac function. This effect is mediated through the activation of the Nrf2/HO-1 pathway, which enhances cellular antioxidant defenses.

Clinical Applications: The diverse biological activities of Pseudoginsenoside F11 have led to its exploration in various clinical settings. In traditional Chinese medicine, Notoginseng extracts containing high levels of Pseudoginsenoside F11 have been used for centuries to treat cardiovascular diseases, neurological disorders, and inflammatory conditions. Modern research has further validated these traditional uses and identified new potential applications for this compound.

Recent Research Findings: Recent advancements in the field have shed light on new mechanisms and potential therapeutic targets for Pseudoginsenoside F11. A study published in the journal Biomolecules reported that Pseudoginsenoside F11 can inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key contributors to atherosclerosis. This finding suggests that Pseudoginsenoside F11 strong> may have potential as an anti-atherosclerotic agent.

In another study published in the Journal of Ethnopharmacology, researchers investigated the effects of Pseudoginsenoside F11 strong> on cognitive function in animal models of Alzheimer's disease. The results showed that treatment with < strong >Pseudoginsenoside F11< / strong > improved cognitive performance and reduced amyloid-beta (Aβ) deposition in the brain. These findings highlight the potential of< strong >Pseudoginsenoside F11< / strong > as a therapeutic agent for neurodegenerative diseases. p > < p >< strong >Conclusion:< / strong > In summary,< strong >Pseudoginsenoside F11< / strong >(CAS No.< span style="font-weight: bold;">69884-00-0< / span>) is a multifaceted compound with a wide range of biological activities and potential therapeutic applications.< / p > < p >Its anti-inflammatory,< span style="font-weight: bold;">antioxidant,< / span >neuroprotective,< span style="font-weight: bold;">and cardioprotective effects make it an attractive candidate for further research and development in various medical fields.< / p > < p >As research continues to uncover new mechanisms and potential applications for< span style="font-weight: bold;">Pseudoginsenoside F11,< / span >it is likely that this compound will play an increasingly important role in the treatment of various diseases.< / p > article > response >

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:69884-00-0)Pseudoginsenoside F11
LE10336
Purity:99%
Quantity:25KG,200KG,1000KG
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